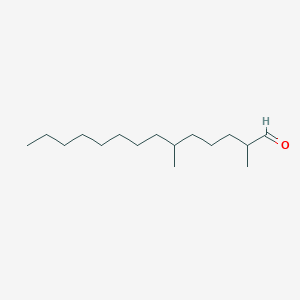![molecular formula C14H24Cl2N2O6S2 B14503732 1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] CAS No. 63210-39-9](/img/structure/B14503732.png)
1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two 3-(2-chloroethanesulfonyl)propan-1-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] typically involves the reaction of piperazine with 3-(2-chloroethanesulfonyl)propan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis-amino derivative, while oxidation can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] exerts its effects involves the interaction of its sulfonyl groups with target molecules. These interactions can lead to the modification of biological pathways, such as enzyme inhibition or receptor binding. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the sulfonyl groups, which can affect its reactivity and applications.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one):
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is unique due to the presence of both the piperazine ring and the sulfonyl groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Número CAS |
63210-39-9 |
|---|---|
Fórmula molecular |
C14H24Cl2N2O6S2 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
3-(2-chloroethylsulfonyl)-1-[4-[3-(2-chloroethylsulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H24Cl2N2O6S2/c15-3-11-25(21,22)9-1-13(19)17-5-7-18(8-6-17)14(20)2-10-26(23,24)12-4-16/h1-12H2 |
Clave InChI |
DELOVTHQNCKHHD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCS(=O)(=O)CCCl)C(=O)CCS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


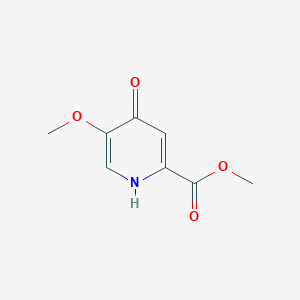

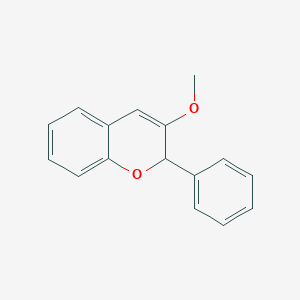

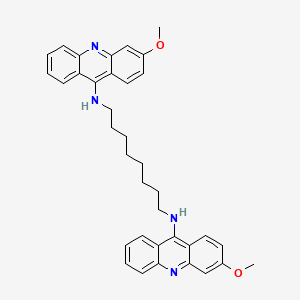
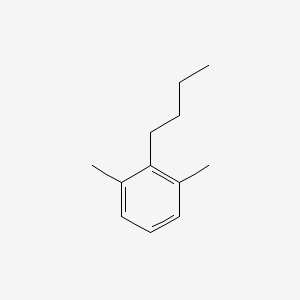
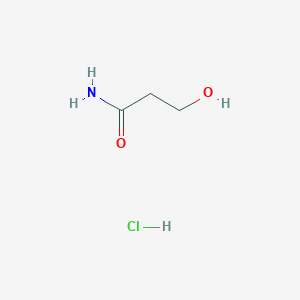
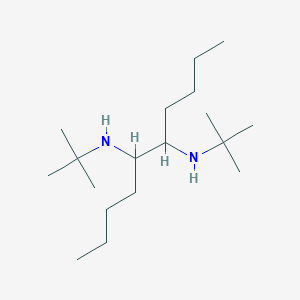
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
